Cas no 144506-18-3 (2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide)

2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide structure
144506-18-3 structure
Nome del prodotto:2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide
Numero CAS:144506-18-3
MF:C35H34N2O8
MW:610.653069972992
CID:194921

2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R,2S)-rel-
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R,2S)-rel- (9CI)
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,trans-
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,trans-(?à)-
    • Cannabisin C
    • CID 101631693
    • 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-, (1R,2S)-rel-
    • 2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide
    • Inchi: 1S/C35H34N2O8/c1-45-31-18-23-16-27(34(43)36-14-12-20-2-7-24(38)8-3-20)33(35(44)37-15-13-21-4-9-25(39)10-5-21)32(26(23)19-30(31)42)22-6-11-28(40)29(41)17-22/h2-11,16-19,32-33,38-42H,12-15H2,1H3,(H,36,43)(H,37,44)/t32-,33-/m1/s1
    • Chiave InChI: KTJXNTJMKBMZKA-CZNDPXEESA-N
    • Sorrisi: O=C([C@@H]1C(C(NCCC2C=CC(=CC=2)O)=O)=CC2C=C(C(=CC=2[C@H]1C1C=CC(=C(C=1)O)O)O)OC)NCCC1C=CC(=CC=1)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 10
  • Complessità: 1010
  • Superficie polare topologica: 169

Proprietà sperimentali

  • Densità: 1.380±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 989.6±65.0 °C(Predicted)
  • pka: 9.58±0.60(Predicted)

2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide Letteratura correlata

Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD